molecular formula C32H46O9 B1166108 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid CAS No. 104700-95-0

12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid

Cat. No. B1166108
CAS RN: 104700-95-0
M. Wt: 574.7 g/mol
InChI Key:
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Description

12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid, also known as Ganoderic acid α, is a bioactive natural product . It is a cytotoxic triterpenoid isolated from the Ganoderma lucidum fruiting body .


Molecular Structure Analysis

The molecular formula of 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid is C32H44O9 . Its average mass is 572.686 Da and its monoisotopic mass is 572.298523 Da .


Chemical Reactions Analysis

The specific chemical reactions involving 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid are not detailed in the search results. As a natural product, it is likely involved in various biochemical reactions within the Ganoderma lucidum fungus .

Safety and Hazards

The safety and hazards associated with 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid are not detailed in the search results. As a cytotoxic compound , it may pose risks if improperly handled or ingested.

Future Directions

The future directions for research on 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid are not specified in the search results. Given its cytotoxic properties , it may be of interest for further study in the context of cancer research or other areas of medicine.

properties

IUPAC Name

6-(12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19-22,27,35-36H,9-14H2,1-8H3,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHYQHPDUCRLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316799
Record name Ganoderic acid K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderic acid K
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid

CAS RN

104700-95-0
Record name Ganoderic acid K
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104700-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ganoderic acid K
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid
Reactant of Route 2
12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid
Reactant of Route 3
12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid
Reactant of Route 4
12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid
Reactant of Route 5
12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid
Reactant of Route 6
12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid

Q & A

Q1: What is the structural characterization of Ganoderic Acid K?

A1: Ganoderic Acid K, also known as 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid, is a triterpene isolated from the fruiting bodies of Ganoderma lucidum. [] While the provided abstracts do not explicitly mention its molecular weight or spectroscopic data, its structure suggests it belongs to the lanostane-type triterpenoid family.

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